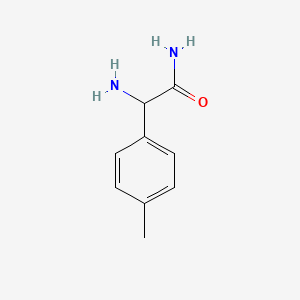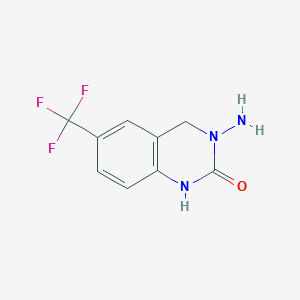
3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It belongs to the quinazolinone family and features a trifluoromethyl group (CF3) attached to the 6-position of the quinazolinone ring system.
- The compound exhibits interesting pharmacological properties and has applications in various fields.
3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one: , also known by its chemical formula , is a heterocyclic organic compound.
Vorbereitungsmethoden
- Industrial Production Methods :
- Industrial-scale production may involve variations of the above synthetic route, optimized for efficiency and yield.
Synthetic Routes:
Reaction Conditions:
Analyse Chemischer Reaktionen
- Reactivity :
- 3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one can undergo various reactions, including oxidation , reduction , and substitution .
- Common Reagents and Conditions :
- Oxidation : Reagents like manganese dioxide (MnO2) or hydrogen peroxide (H2O2) can be used.
- Reduction : Hydrazine hydrate (N2H4·H2O) or sodium borohydride (NaBH4) are suitable reducing agents.
- Substitution : Halogenation (e.g., bromination or chlorination ) can occur at the 6-position.
- Major Products :
- The specific products depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
- Medicine : May have applications in drug discovery due to its unique structure.
- Industry : Used in the development of specialty chemicals.
Wirkmechanismus
- The exact mechanism by which this compound exerts its effects depends on its specific interactions with biological targets.
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
- Similar Compounds :
- 6-Aminoquinazolin-4(3H)-one : Lacks the trifluoromethyl group.
- 6-Chloroquinazolin-4(3H)-one : Contains a chlorine atom instead of the trifluoromethyl group.
- 6-Methylquinazolin-4(3H)-one : Features a methyl group at the 6-position.
- Uniqueness :
- The trifluoromethyl substitution imparts distinct chemical properties and potential biological activities.
Remember that this compound’s applications continue to be explored, and ongoing research may reveal additional uses and mechanisms.
Eigenschaften
Molekularformel |
C9H8F3N3O |
|---|---|
Molekulargewicht |
231.17 g/mol |
IUPAC-Name |
3-amino-6-(trifluoromethyl)-1,4-dihydroquinazolin-2-one |
InChI |
InChI=1S/C9H8F3N3O/c10-9(11,12)6-1-2-7-5(3-6)4-15(13)8(16)14-7/h1-3H,4,13H2,(H,14,16) |
InChI-Schlüssel |
NUXIDGHXQBJNAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)C(F)(F)F)NC(=O)N1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


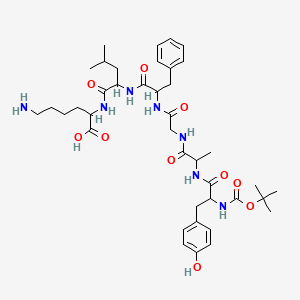


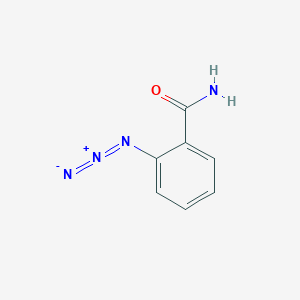




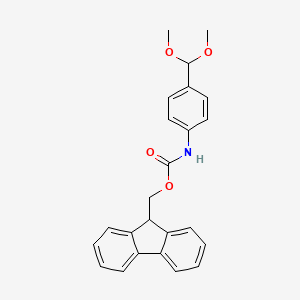



![[2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B12108263.png)
